![molecular formula C3H4N4O2 B2900118 5-Amino-1,3,4-oxadiazole-2-carboxamide CAS No. 4970-55-2](/img/structure/B2900118.png)
5-Amino-1,3,4-oxadiazole-2-carboxamide
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Description
5-Amino-1,3,4-oxadiazole-2-carboxamide is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
Oxadiazoles have been synthesized using various methods . For instance, one approach involves the cyclization reaction of acylthiosemicarbazides . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement .
Molecular Structure Analysis
The molecular structure of 5-Amino-1,3,4-oxadiazole-2-carboxamide consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Chemical Reactions Analysis
Oxadiazoles, including 5-Amino-1,3,4-oxadiazole-2-carboxamide, have shown a wide range of reactivity. Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives, including 5-Amino-1,3,4-oxadiazole-2-carboxamide, involves various enzymes and proteins that contribute to cell proliferation . These compounds have been shown to inhibit specific biological targets such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Future Directions
properties
IUPAC Name |
5-amino-1,3,4-oxadiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUIFCDHEQYTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1,3,4-oxadiazole-2-carboxamide |
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